Buserelin

Übersicht

Beschreibung

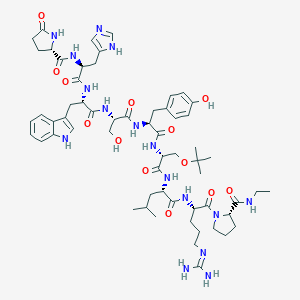

Buserelin is a synthetic peptide analog of the luteinizing hormone-releasing hormone (LHRH) agonist. It is primarily used in the treatment of hormone-responsive cancers such as prostate cancer and breast cancer, as well as estrogen-dependent conditions like endometriosis and uterine fibroids . This compound is also utilized in assisted reproduction and as part of transgender hormone therapy .

Vorbereitungsmethoden

Buserelin can be synthesized using solid-phase peptide synthesis (SPPS) methods. The process involves the gradual coupling of protected amino acids to a resin, followed by deprotection and purification steps . Industrial production methods include the use of ultrafiltration to remove thermal sources, which helps in reducing the loss rate of this compound during preparation . Another method involves the preparation of this compound acetate lipid microbubbles, which enhances the drug’s targeting properties and reduces toxicity .

Analyse Chemischer Reaktionen

Buserelin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Deamidierung: Die Entfernung einer Amidgruppe.

Spaltung von Disulfidbrücken: Die Spaltung von Disulfidbrücken.

Ätherspaltung: Die Spaltung von Ätherbindungen.

Peptid-Bindungshydrolyse: Die Spaltung von Peptid-Bindungen.

Oxidation: Die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen saure oder basische Umgebungen, Oxidationsmittel und spezifische Enzyme. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise kleinere Peptidfragmente und modifizierte Aminosäuren .

Wissenschaftliche Forschungsanwendungen

Buserelin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Verwendet in der Untersuchung der Peptidsynthese und -degradation.

Biologie: Untersucht für seine Rolle in der Hormonregulation und Reproduktionsbiologie.

Medizin: Angewendet in der Behandlung hormonabhängiger Krebsarten, Endometriose und als Teil von assistierten Reproduktionstechnologien

Veterinärmedizin: Verwendet für die Induktion des Eisprungs und die Verbesserung der Empfängnisraten bei Tieren.

Wirkmechanismus

This compound stimuliert den Gonadotropin-Releasing-Hormon-Rezeptor (GnRHR) in der Hypophyse. Dies führt zu einer Desensibilisierung des GnRH-Rezeptors, wodurch die Menge des freigesetzten Gonadotropins reduziert wird. Bei Männern führt dies zu einer Verringerung der Synthese und Freisetzung von Testosteron, während bei Frauen die Östrogensekretion gehemmt wird . Die beteiligten molekularen Zielstrukturen sind die GnRH-Rezeptoren in der Hypophyse, die eine entscheidende Rolle bei der Regulation der Reproduktionshormone spielen .

Wirkmechanismus

Buserelin stimulates the pituitary gland’s gonadotrophin-releasing hormone receptor (GnRHR). This desensitizes the GnRH receptor, reducing the amount of gonadotropin released. In males, this results in a reduction in the synthesis and release of testosterone, while in females, estrogen secretion is inhibited . The molecular targets involved include the GnRH receptors in the pituitary gland, which play a crucial role in the regulation of reproductive hormones .

Vergleich Mit ähnlichen Verbindungen

Buserelin wird mit anderen GnRH-Agonisten wie Leuprorelin, Goserelin und Triptorelin verglichen. Diese Verbindungen haben ähnliche Wirkmechanismen, unterscheiden sich aber in ihren pharmakokinetischen Eigenschaften und klinischen Anwendungen . Beispielsweise:

Leuprorelin: Verwendet in der Behandlung von Prostatakrebs und Endometriose.

Goserelin: Angewendet in der Behandlung von Brustkrebs und Prostatakrebs.

Triptorelin: Verwendet für die Behandlung hormonabhängiger Krebsarten und in der assistierten Reproduktion.

This compound ist in seinen spezifischen Modifikationen einzigartig, wie z. B. der Substitution von Glycin in Position 6 durch D-Serin und Glycinamid in Position 10 durch Ethylamid, die seine LHRH-Wirkung verstärkt .

Biologische Aktivität

Buserelin is a synthetic analog of luteinizing hormone-releasing hormone (LHRH), primarily utilized in the treatment of hormone-dependent conditions such as prostate cancer and endometriosis. Its biological activity is characterized by its ability to modulate the release of gonadotropins, which subsequently affects steroidogenesis in both males and females. This article delves into the pharmacodynamics, pharmacokinetics, and clinical applications of this compound, supported by relevant case studies and research findings.

This compound functions as an agonist at the gonadotropin-releasing hormone receptor (GnRHR) located in the pituitary gland. Upon administration, it initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, with continuous exposure, this compound leads to receptor desensitization, resulting in decreased secretion of these hormones. This suppression ultimately lowers serum testosterone in males and estrogen in females, effectively managing conditions driven by these hormones .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion:

- Absorption : this compound demonstrates a bioavailability of approximately 70% when administered subcutaneously. Oral bioavailability is negligible due to extensive first-pass metabolism .

- Distribution : The compound exhibits a volume of distribution that favors accumulation in the liver, kidneys, and anterior pituitary gland .

- Metabolism : this compound is metabolized primarily by peptidases in the liver and kidneys. Its metabolites are biologically inactive and are eliminated predominantly via urine .

- Half-life : The initial half-life post-intravenous administration is approximately 5 minutes in rats and 12 minutes in guinea pigs, with a terminal half-life ranging from 72 to 80 minutes for other routes .

Clinical Applications

This compound is utilized in various clinical settings:

- Prostate Cancer : It is employed for palliative treatment in advanced cases, effectively reducing testosterone levels through sustained inhibition of gonadotropin production .

- Endometriosis : The drug aids in managing endometriosis symptoms by lowering estrogen levels, thus alleviating pain associated with this condition .

- Fertility Treatments : In controlled ovarian stimulation protocols, this compound can help prevent premature ovulation .

Table 1: Summary of Clinical Uses of this compound

| Condition | Mechanism | Administration Route | Typical Dosage |

|---|---|---|---|

| Prostate Cancer | Gonadotropin suppression | Subcutaneous | 50-500 mcg/day |

| Endometriosis | Estrogen suppression | Subcutaneous | 300-1200 mcg/day |

| Ovarian Stimulation | Prevents premature ovulation | Nasal/Intrauterine | Varies by protocol |

Case Studies

-

Prostate Cancer Management :

A study involving patients with metastatic prostate cancer demonstrated that this compound significantly lowered serum testosterone levels within 24 hours of administration. Patients receiving high doses (300 mcg/day) exhibited a marked reduction in tumor markers over a treatment period of six months . -

Endometriosis Treatment :

In a randomized controlled trial assessing the efficacy of this compound versus placebo in women with endometriosis, those treated with this compound reported a significant decrease in pain scores after three months, alongside improvements in quality-of-life metrics .

Research Findings

Recent studies have highlighted several key aspects regarding the biological activity of this compound:

- Nasal Bioavailability Enhancement : Research indicates that using cyclodextrins can improve nasal absorption rates of this compound, potentially expanding its delivery methods beyond injections .

- Long-term Effects : Chronic administration studies reveal that prolonged use can lead to significant reductions in gonadal steroid levels, which are reversible upon discontinuation of therapy .

Eigenschaften

IUPAC Name |

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H86N16O13.C2H4O2/c1-7-64-57(87)48-15-11-23-76(48)58(88)41(14-10-22-65-59(61)62)69-51(81)42(24-33(2)3)70-56(86)47(31-89-60(4,5)6)75-52(82)43(25-34-16-18-37(78)19-17-34)71-55(85)46(30-77)74-53(83)44(26-35-28-66-39-13-9-8-12-38(35)39)72-54(84)45(27-36-29-63-32-67-36)73-50(80)40-20-21-49(79)68-40;1-2(3)4/h8-9,12-13,16-19,28-29,32-33,40-48,66,77-78H,7,10-11,14-15,20-27,30-31H2,1-6H3,(H,63,67)(H,64,87)(H,68,79)(H,69,81)(H,70,86)(H,71,85)(H,72,84)(H,73,80)(H,74,83)(H,75,82)(H4,61,62,65);1H3,(H,3,4)/t40-,41-,42-,43-,44-,45-,46-,47+,48-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMDEDHDQYLBRT-DRIHCAFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H90N16O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57982-77-1 (Parent) | |

| Record name | Buserelin acetate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068630751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30218712 | |

| Record name | Buserelin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1299.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68630-75-1 | |

| Record name | Buserelin acetate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068630751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buserelin acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=725176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Buserelin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUSERELIN ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13U86G7YSP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone:

ANone: Buserelin is a peptide hormone analog and does not possess catalytic properties. Its mechanism of action involves binding to and activating GnRH receptors, not catalyzing chemical reactions.

ANone: The provided research papers do not offer details on computational chemistry studies or QSAR models developed for this compound.

A: this compound is a synthetic analog of GnRH with specific amino acid substitutions that enhance its potency and prolong its duration of action compared to native GnRH. [, ] While the provided papers do not delve into detailed SAR studies, it's generally understood that modifications to the GnRH decapeptide sequence can significantly impact its receptor binding affinity, enzymatic degradation resistance, and biological activity. [, ]

ANone: The provided research papers do not contain information about the ecotoxicological effects or environmental degradation pathways of this compound.

A:

- Absorption: this compound can be administered intravenously, intranasally, subcutaneously, and through biodegradable implants. [, , , , , , ] The route of administration significantly influences its absorption and bioavailability. For example, intranasal administration results in lower peak serum concentrations compared to subcutaneous injection. []

- Distribution: After administration, this compound distributes throughout the body and primarily targets the pituitary gland and gonads, where GnRH receptors are expressed. [, , , , , ]

- Metabolism: this compound is primarily metabolized by peptidases in the blood and tissues. [, ] The major metabolite identified is the this compound-(5-9) pentapeptide. []

- Excretion: Both this compound and its metabolites are primarily excreted in the urine. [, ]

- Pharmacodynamics: this compound's primary pharmacodynamic effect is the downregulation and desensitization of GnRH receptors in the pituitary gland, leading to the suppression of LH and FSH secretion. [, , , , , ]

ANone:

- In vitro: this compound's direct effects have been studied in various cell culture models, including:

- Ovarian cells: this compound influences steroidogenesis in a dose- and cell-context-dependent manner, affecting estradiol and progesterone production. [, , ]

- Uterine leiomyoma cells: this compound exhibits antiproliferative effects, potentially mediated by annexin V and PKC activation. []

- Mammary cancer cells: this compound demonstrates both stimulatory and inhibitory effects on cell growth, depending on estrogen presence and potential interactions with LH-RH antagonist binding sites. []

- In vivo: Animal models, primarily rats, have been used extensively to evaluate this compound's effects on:

- Ovarian function: this compound suppresses ovulation, reduces ovarian weight, and alters follicular dynamics. [, , , , , ]

- Bone metabolism: this compound induces estrogen-deficiency osteopaenia, highlighting potential skeletal side effects. [, ]

- Prostate cancer: this compound, often combined with antiandrogens, effectively reduces prostate weight by suppressing testosterone production. []

- Clinical Trials: Numerous clinical trials have investigated this compound's efficacy in treating various conditions, including:

- Endometriosis: this compound effectively reduces endometriosis-associated symptoms by inducing a hypoestrogenic state. [, ]

- Prostate Cancer: this compound provides an alternative to traditional hormone therapy by effectively suppressing testosterone levels. [, ]

- Central Precocious Puberty: this compound effectively slows down pubertal development in children. [, ]

- Infertility: this compound is used in controlled ovarian hyperstimulation protocols for in vitro fertilization (IVF). [, , , ]

A: While the development of resistance to GnRH agonists like this compound is not extensively discussed in the provided papers, some studies suggest that prolonged use can lead to a restoration of gonadotropin secretion and gonadal function in certain cases. [, ] Further research is needed to fully elucidate the mechanisms underlying potential resistance development.

A: Radioimmunoassay (RIA) is the primary analytical method used to quantify this compound in serum and urine samples. [, , , ] This method utilizes antibodies specific to this compound to detect and measure its concentration. High-performance liquid chromatography (HPLC) coupled with RIA is employed to separate and quantify intact this compound and its metabolites in urine. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.